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Compound of Interest

Compound Name: Z-VAD-AMC (acetate)

Cat. No.: B10797111 Get Quote

Executive Summary
In caspase research, the prefix "Z-VAD" (Benzyloxycarbonyl-Val-Ala-Asp) refers only to the

peptide recognition backbone. The functional outcome of the reagent is entirely dictated by the

C-terminal modification: FMK or AMC.

Z-VAD-FMK is a cell-permeable "suicide" inhibitor. It permanently disables caspase enzymes

to block apoptosis.

Z-VAD-AMC is a fluorogenic substrate. It is cleaved by active caspases to release a

fluorescent signal, quantifying enzymatic activity.[1]

Critical Warning: Confusing these two reagents is a common source of experimental failure.

Adding Z-VAD-AMC to live cells will not inhibit apoptosis; adding Z-VAD-FMK to an enzymatic

assay will destroy the signal you are trying to measure.

Part 1: Chemical & Mechanistic Deep Dive
The "Z-VAD" sequence mimics the cleavage site of caspase substrates (Aspartate at P1

position). The difference lies in the "Warhead" (FMK) versus the "Reporter" (AMC).

Z-VAD-FMK (The Trap)[2][3][4]
Full Name: Z-Val-Ala-Asp(OMe)-Fluoromethylketone[2][3][4][5]
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Class: Irreversible Alkylating Inhibitor.

Mechanism: The fluoromethylketone (FMK) group is highly reactive.[6] When the caspase

active site cysteine attacks the Aspartate residue, the FMK group acts as a leaving group but

simultaneously forms a stable, covalent thioether adduct with the cysteine sulfur. This

permanently disables the enzyme.

Key Feature: The O-methyl ester (OMe) on the Aspartate side chain enhances cell

permeability, allowing it to cross cell membranes and inhibit intracellular caspases.[5]

Z-VAD-AMC (The Reporter)
Full Name: Z-Val-Ala-Asp-7-Amino-4-Methylcoumarin[7]

Class: Fluorogenic Substrate.[1][8][9][10]

Mechanism: The AMC group is attached via an amide bond to the C-terminus of the

aspartate. In this state, the fluorescence of the AMC group is quenched (low quantum yield).

When an active caspase hydrolyzes this bond, free AMC is released.[1]

Signal: Free AMC fluoresces intensely (Blue/Cyan) when excited by UV light.

Excitation: ~350–380 nm

Emission: ~440–460 nm[7]

Visualization: Mechanism of Action
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Caption: Mechanistic divergence of Z-VAD reagents. FMK traps the enzyme covalently, while

AMC releases a fluorescent reporter upon cleavage.

Part 2: Z-VAD-FMK (Inhibitor) Application Guide[3]
[7]
Primary Use Case
Blocking apoptosis in cell culture to determine if cell death is caspase-dependent.[11]

Standard Protocol (Cell Culture)[7]
Reconstitution: Dissolve Z-VAD-FMK in high-quality DMSO to create a 20 mM stock. Store

aliquots at -20°C. Avoid water/aqueous buffers for stock preparation as the FMK group can

hydrolyze over time.

Pre-Incubation (Critical): Add Z-VAD-FMK to the culture medium 30–60 minutes prior to

adding the apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand).[11] This ensures the

inhibitor enters the cell and binds pro-caspases before they are activated.

Working Concentration:

Standard: 20 µM – 50 µM.

High: 100 µM (Use with caution; high risk of off-target effects).

Controls:

Vehicle Control: DMSO (final concentration < 0.2%).[12]

Negative Control:Z-FA-FMK. This analogue lacks the aspartate residue and does not

inhibit caspases, controlling for the potential toxicity of the fluoromethylketone group itself.

Senior Scientist Insight: The "NGLY1" Pitfall
While marketed as a "pan-caspase" inhibitor, Z-VAD-FMK is not perfectly specific.
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Cathepsins: It inhibits Cathepsin B and H.

NGLY1 (Peptide:N-glycanase 1): Z-VAD-FMK effectively inhibits NGLY1.[13] This inhibition

can impair the degradation of misfolded proteins (ERAD pathway) and induce autophagy.

Implication: If you observe autophagy or non-apoptotic cell death after Z-VAD-FMK

treatment, it may be an off-target artifact, not a direct result of caspase inhibition. Consider

using Q-VD-OPh as a more specific alternative if this is a concern.

Part 3: Z-VAD-AMC (Substrate) Application Guide
Primary Use Case
Quantifying caspase activity in cell lysates or purified enzyme preparations.[10]

Standard Protocol (Fluorometric Assay)
Lysis Buffer: Use a buffer containing CHAPS or Triton X-100 to preserve caspase tetramer

structure. DTT (1-10 mM) is mandatory to keep the active site cysteine reduced.

Reaction Setup:

Buffer: 20-50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10%

Sucrose.

Substrate: Add Z-VAD-AMC to a final concentration of 20–50 µM.

Measurement:

Instrument: Fluorescence Plate Reader.[5][14]

Wavelengths: Excitation: 354 nm (or 380 nm); Emission: 440–460 nm.

Mode: Kinetic read (RFU over time) is superior to endpoint reading for calculating

enzymatic velocity (Vmax).

Calibration (The "Self-Validating" Step)
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Raw RFU (Relative Fluorescence Units) are arbitrary. To report "Specific Activity"

(pmol/min/mg), you must generate an AMC Standard Curve:

Dilute free 7-Amino-4-methylcoumarin (AMC) standard to 0, 10, 20, 50, 100 pmol/well.

Measure fluorescence under the exact same buffer conditions as your assay.

Calculate the conversion factor (Slope = RFU / pmol).

Part 4: Comparative Analysis
Feature Z-VAD-FMK Z-VAD-AMC

Role Inhibitor (Antagonist) Substrate (Reporter)

Action Covalent Binding (Irreversible)
Proteolytic Cleavage

(Reversible)

Outcome Prevents Apoptosis Glows Blue/Cyan

Cell Permeability High (due to OMe group) Low (usually requires cell lysis)

Timing Add Before Induction Add After Lysis

Leaving Group
Fluoromethylketone

(Toxic/Reactive)

7-Amino-4-methylcoumarin

(Fluorescent)

Primary Risk
Off-target toxicity (NGLY1,

Cathepsins)

Photobleaching / Inner filter

effect

Experimental Workflow Decision Tree
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What is your research question?

Do you want to STOP cell death? Do you want to MEASURE enzyme activity?

Use Z-VAD-FMK Use Z-VAD-AMC

Pre-incubate cells (1hr)
20-50 µM

Add Apoptosis Inducer

Measure Viability / Western Blot

Lyse Cells (Lysis Buffer + DTT)

Add Z-VAD-AMC (20-50 µM)

Measure Fluorescence
Ex 354nm / Em 460nm

Click to download full resolution via product page

Caption: Decision tree for selecting the correct Z-VAD reagent based on experimental intent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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